molecular formula C11H14N2S B14184279 4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine CAS No. 921617-23-4

4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine

Cat. No.: B14184279
CAS No.: 921617-23-4
M. Wt: 206.31 g/mol
InChI Key: UBEHCBDRYZRBAH-UHFFFAOYSA-N
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Description

4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine is a chemical compound that belongs to the class of benzothiadiazepines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a suitable thiadiazepine precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Ethanol, acetonitrile, dichloromethane

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Prop-1-en-2-yl)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique benzothiadiazepine structure, which imparts distinct chemical and biological properties

Properties

CAS No.

921617-23-4

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

4-prop-1-en-2-yl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine

InChI

InChI=1S/C11H14N2S/c1-8(2)10-7-12-14-11-6-4-3-5-9(11)13-10/h3-6,10,12-13H,1,7H2,2H3

InChI Key

UBEHCBDRYZRBAH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CNSC2=CC=CC=C2N1

Origin of Product

United States

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